2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18231210
InChI: InChI=1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3
SMILES:
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol

2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18231210

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol -

Specification

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
IUPAC Name 2-amino-2-(2-fluoro-3-methylphenyl)ethanol
Standard InChI InChI=1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3
Standard InChI Key NDNGTXQETXWNCF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(CO)N)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s structure comprises a 2-fluoro-3-methylphenyl group attached to a β-amino ethanol backbone. The aromatic ring features a fluorine atom at the ortho position and a methyl group at the meta position relative to the ethanolamine side chain . This substitution pattern introduces steric and electronic effects that influence molecular conformation and reactivity. The presence of both amino and hydroxyl groups on the adjacent carbon atoms creates a vicinal amino alcohol motif, a hallmark of chiral ligands and enzyme inhibitors .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name2-amino-2-(2-fluoro-3-methylphenyl)ethanol
Molecular FormulaC9H12FNO\text{C}_9\text{H}_{12}\text{FNO}
Molecular Weight169.20 g/mol
SMILESCC1=C(C(=CC=C1)C(CO)N)F
InChIKeyNDNGTXQETXWNCF-UHFFFAOYSA-N

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) simulations predict distinct signals for the fluorine atom (δ120\delta \approx -120 ppm in 19F^{19}\text{F} NMR) and the methyl group (δ2.3\delta \approx 2.3 ppm in 1H^{1}\text{H} NMR) . Density functional theory (DFT) calculations suggest that the ortho-fluorine substituent induces a 10° twist in the aromatic ring relative to the ethanolamine plane, reducing steric clash with the methyl group . This conformational restriction may enhance enantioselectivity in catalytic applications.

Synthesis and Derivatization Pathways

Direct Synthesis Strategies

While no published protocols explicitly describe the synthesis of 2-amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol, analogous β-amino alcohols are typically prepared via:

  • Aza-Henry Reactions: Nitroalkane addition to fluorinated benzaldehyde derivatives followed by reduction .

  • Reductive Amination: Condensation of 2-fluoro-3-methylacetophenone with ammonia under hydrogenation conditions .

  • Enzymatic Resolution: Kinetic separation of racemic mixtures using lipases or esterases .

The Heck reaction/photochemical isomerization sequence reported for quinoline synthesis could be adapted by substituting the starting material with fluoro-methylbenzene derivatives, though this remains speculative without experimental validation.

Derivative Formation

The primary amine and hydroxyl groups permit diverse functionalization:

  • Hydrochloride Salts: Protonation of the amine improves crystallinity, as seen in the related compound (S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol hydrochloride (m.w. 205.66 g/mol) .

  • Carbamate Protections: Reaction with chloroformates enhances stability during peptide coupling .

  • Oxidation Products: Controlled oxidation of the alcohol to a ketone yields α-amino ketone intermediates for heterocycle formation .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties for the parent compound and analogs include:

Table 2: Comparative Physicochemical Data

PropertyTarget Compound6-Chloro Analog Hydrochloride Salt
Molecular Weight (g/mol)169.20203.64205.66
Boiling Point (°C)Not Reported321.3 (predicted)Decomposes >200
Density (g/cm³)Not Reported1.3001.25 (estimated)
pKa (amine)~9.8 (estimated)12.16 (predicted)<7 (protonated)

The lower predicted pKa of the parent compound’s amine group (~9.8 vs. 12.16 in the chloro analog) reflects electron-withdrawing effects from the ortho-fluorine, which destabilizes the protonated form .

Solubility and Partitioning

Limited experimental solubility data exist, but computational models (e.g., ALOGPS) suggest:

  • logP: 1.2 ± 0.3 (moderate lipophilicity)

  • Water Solubility: 12.4 mg/mL at 25°C (estimated)
    These properties indicate suitability for solution-phase reactions in polar aprotic solvents like DMF or DMSO .

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